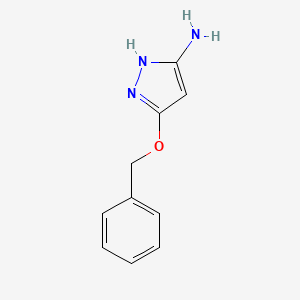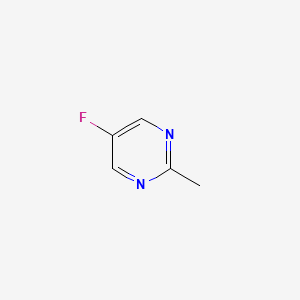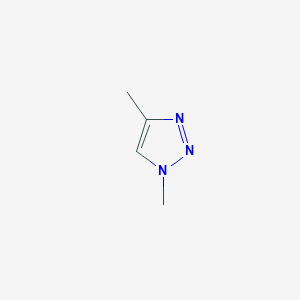
4-(3-Fluorophenyl)phenol
カタログ番号 B1339304
CAS番号:
64465-61-8
分子量: 188.2 g/mol
InChIキー: FJMDMKNUDRMOCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)phenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a fluorophenol and a member of monofluorobenzenes .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenyl)phenol consists of two aromatic rings connected by an oxygen atom with a fluorine substitution on the phenyl ring .Physical And Chemical Properties Analysis
4-(3-Fluorophenyl)phenol has a molecular weight of 112.10 g/mol . It is a member of monofluorobenzenes . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers .科学的研究の応用
-
Antimicrobial Studies
- Field : Microbiology
- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of pyrazole-derived hydrazones, which are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
- Method : These molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
- Results : These molecules showed minimum inhibitory concentration values as low as 0.39 μg/mL and were non-toxic to human cells at high concentrations .
-
Antioxidants in Foods
- Field : Food Science
- Application : Phenolic compounds, such as 4-(3-Fluorophenyl)phenol, have applications as antioxidants in foods, used in dairy products, and as food additives .
- Method : Phenolic compounds are known to act as an antioxidant by reacting with a variety of free radicals . They are used as food additives, that is, antimicrobial, and antioxidant agents .
- Results : Phenolic compounds in foods possess several health benefits such as antibacterial, antihyperlipidemic, anticancer, antioxidants, cardioprotective, neuroprotective, and antidiabetic properties .
-
Flame Retardancy and Dielectric Properties
- Field : Material Science
- Application : A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Acetylcholinesterase Inhibition
- Field : Biochemistry
- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of a 3-fluorophenyl carbamate derivative of carvacrol (CAR-5), which is a potent inhibitor of acetylcholinesterase .
- Method : CAR-5 is synthesized from a reaction between carvacrol and 3-fluorophenyl isocyanate in dichloromethane .
- Results : CAR-5 is 130-fold more active compared to carvacrol in acetylcholinesterase inhibition and 400-fold more efficient in inhibiting butyrylcholinesterase, with negligible cell death .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of a chalcone of indole, which has potent anti-inflammatory activity .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
-
Antiviral Activity
- Field : Virology
- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of various indole derivatives, which have potent antiviral activity .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Acid-Base Chemistry
- Field : Physical Chemistry
- Application : 4-(3-Fluorophenyl)phenol, also known as ortho-fluorophenol, is used in studies of acid-base chemistry .
- Method : The acidity of ortho-fluorophenol is determined by measuring its dissociation constant .
- Results : The dissociation constants for ortho, meta, para and unsubstituted phenol are 8.7, 9.3, 9.9 and 10.0 respectively. Ortho-fluorophenol is the most acidic .
-
Synthesis of Natural Phenols
- Field : Organic Chemistry
- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of natural phenols to improve their biological activity .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Synthesis of Indole Derivatives
- Field : Medicinal Chemistry
- Application : 4-(3-Fluorophenyl)phenol is used in the synthesis of indole derivatives, which have potent anti-inflammatory activity .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Safety And Hazards
特性
IUPAC Name |
4-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMDMKNUDRMOCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571595 |
Source


|
| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)phenol | |
CAS RN |
64465-61-8 |
Source


|
| Record name | [1,1′-Biphenyl]-4-ol, 3′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64465-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

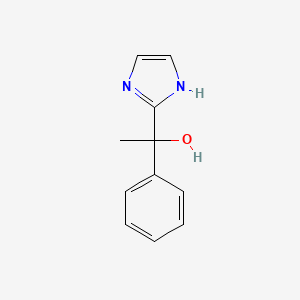
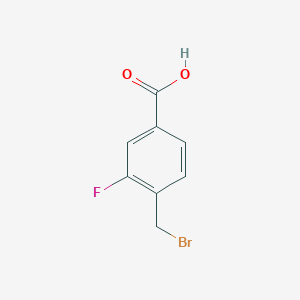
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
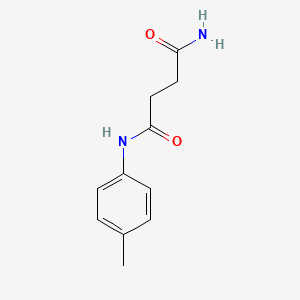
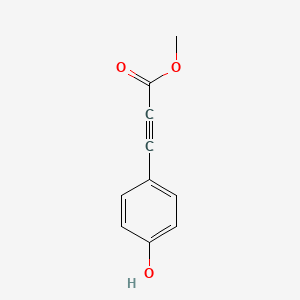
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

